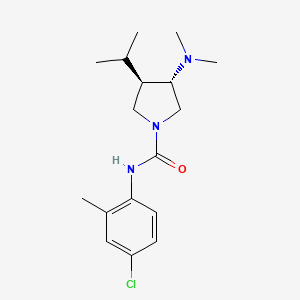
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-methylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar phenyl ethanone compounds often involves reactions such as the Ullmann reaction, which is used to form biphenyl structures. An example is the synthesis of 3,3'-diacetoxy-4,4'-bis(hexyloxy)biphenyl, where an unexpected by-product was identified as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone through crystallographic analysis (Manzano, Baggio, & Cukiernik, 2015). Another synthesis approach involves the use of (2,4-dihydroxyphenyl)ethanone and prenyl bromide, optimized under certain conditions to achieve a yield of 73% (Zhou Jin-xia, 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through various spectroscopic methods, including IR, NMR, and crystallographic analysis, revealing detailed information on bond lengths, angles, and spatial arrangements. Such analyses contribute to understanding the supramolecular architecture and interactions, such as hydrogen bonding, which influence the compound's stability and properties (Suarez et al., 2017).
Chemical Reactions and Properties
Phenyl ethanone compounds undergo various chemical reactions, including condensation reactions leading to heterocyclization and the formation of derivatives with potential biological activity. For instance, condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal produces isoflavone derivatives and other heterocycles (Moskvina, Shilin, & Khilya, 2015).
Physical Properties Analysis
The physical properties, including crystallographic and thermal properties, offer insights into the polymorphism and phase transitions of these compounds. Differences in packing schemes and noncovalent interactions are critical for understanding their stability and behavior under different conditions (Suarez et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with biological targets, can be elucidated through studies like molecular docking. Such studies help in understanding the potential biological activities and mechanisms of action of phenyl ethanone derivatives (SRI SATYA, V., & Aiswariya, 2022).
Propiedades
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-10-5-3-4-6-12(10)9-15(18)13-7-8-14(17)11(2)16(13)19/h3-8,17,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMBRYDKQLGWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)C2=C(C(=C(C=C2)O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
302918-17-8 |
Source


|
| Record name | 1-(2,4-DIHYDROXY-3-METHYLPHENYL)-2-(2-METHYLPHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-2H-tetrazole](/img/structure/B5654541.png)






![2-{[1-(4-methoxyphenyl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5654573.png)
![2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline-4-carboxylic acid](/img/structure/B5654581.png)